molecular formula C6H5BrN4O B12960805 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one

Katalognummer: B12960805
Molekulargewicht: 229.03 g/mol
InChI-Schlüssel: OCDJWIMXKMQDLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can form different ring structures through intramolecular cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include sodium methoxide (NaOMe), xylene, and other nucleophiles. Reaction conditions often involve high temperatures and prolonged reaction times to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophile-induced rearrangement can lead to the formation of various pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one derivatives .

Wissenschaftliche Forschungsanwendungen

2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For example, as a tankyrase inhibitor, the compound binds to the tankyrase enzyme, inhibiting its activity and affecting cellular processes such as Wnt signaling . The compound’s structure allows it to interact with various enzymes and receptors, modulating their functions and leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-Amino-6-bromopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of an amino group at the 2-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Eigenschaften

Molekularformel

C6H5BrN4O

Molekulargewicht

229.03 g/mol

IUPAC-Name

2-amino-6-bromo-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C6H5BrN4O/c7-3-1-4-5(12)9-6(8)10-11(4)2-3/h1-2H,(H3,8,9,10,12)

InChI-Schlüssel

OCDJWIMXKMQDLA-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=O)NC(=NN2C=C1Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.